molecular formula C15H18N2O2S B6041691 2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-6-METHYL-1,4-DIHYDROPYRIMIDIN-4-ONE

2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-6-METHYL-1,4-DIHYDROPYRIMIDIN-4-ONE

Cat. No.: B6041691
M. Wt: 290.4 g/mol
InChI Key: VQKAMTKREUUOAW-UHFFFAOYSA-N
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Description

2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-6-METHYL-1,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dihydropyrimidinone core, which is a common motif in many biologically active molecules.

Preparation Methods

The synthesis of 2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-6-METHYL-1,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3,4-dimethylphenol with ethylene oxide to form 2-(3,4-dimethylphenoxy)ethanol. This intermediate is then reacted with thiourea under acidic conditions to yield the desired dihydropyrimidinone compound. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the dihydropyrimidinone ring.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or ethyl groups, often using reagents like sodium hydride or alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used [4][4].

Scientific Research Applications

2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-6-METHYL-1,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-6-METHYL-1,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. In antimicrobial studies, it has been shown to inhibit bacterial cell division by targeting proteins involved in this process. The compound may also interfere with DNA synthesis and repair mechanisms, leading to cell death. Molecular pathways involved include the inhibition of enzymes critical for cell survival and proliferation .

Comparison with Similar Compounds

Similar compounds include other dihydropyrimidinone derivatives, such as:

  • 2-{[2-(4-Methoxyphenoxy)ethyl]sulfanyl}-6-methyl-1,4-dihydropyrimidin-4-one
  • 2-{[2-(3,4-Dimethoxyphenyl)ethyl]sulfanyl}-6-methyl-1,4-dihydropyrimidin-4-one

These compounds share structural similarities but differ in their substituents, which can significantly affect their chemical properties and biological activities.

Properties

IUPAC Name

2-[2-(3,4-dimethylphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-10-4-5-13(8-11(10)2)19-6-7-20-15-16-12(3)9-14(18)17-15/h4-5,8-9H,6-7H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKAMTKREUUOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCSC2=NC(=CC(=O)N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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